
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide, also known as TXM, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of xanthene derivatives, which have been widely studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to decrease oxidative stress and increase antioxidant enzyme activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological pathways in the body. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. This compound has also been shown to inhibit the expression of genes involved in inflammation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity.
Orientations Futures
There are several potential future directions for research on N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the mechanism of action of this compound in these conditions and to determine its efficacy and safety.
Another area of interest is the potential use of this compound in cancer therapy. This compound has been shown to exhibit antitumor activity in various cancer cell lines, and further studies are needed to determine its potential as a cancer treatment.
Overall, this compound is a promising compound with potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its pharmacological properties and to determine its clinical efficacy and safety.
Méthodes De Synthèse
The synthesis of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then treated with hydrazine hydrate to yield the final compound. This method has been optimized to obtain high yields and purity of this compound.
Applications De Recherche Scientifique
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor activities. This compound has also been shown to have a potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15(18-16-19-17-9-22-16)14-10-5-1-3-7-12(10)21-13-8-4-2-6-11(13)14/h1-9,14H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTWDSDDQKPVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)
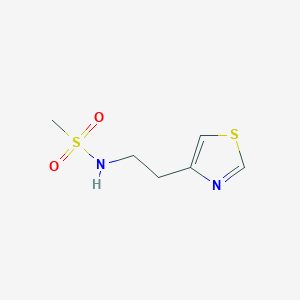
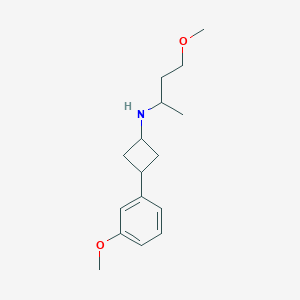
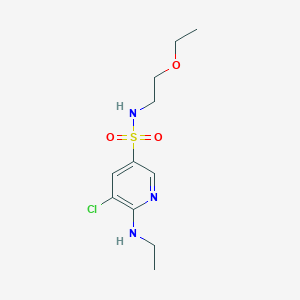


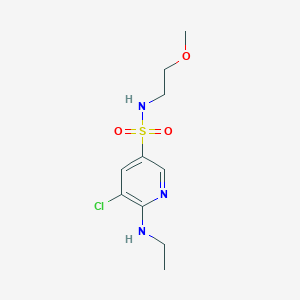

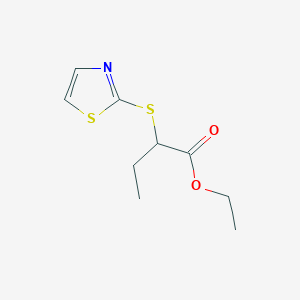
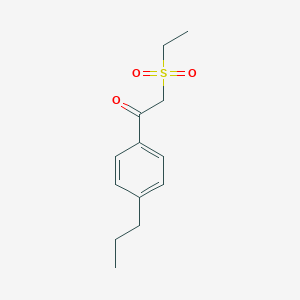
![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)